Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate: is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications
Mechanism of Action
Target of action
Imidazole derivatives are known to interact with a variety of biological targets. They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of action
The exact mode of action can vary depending on the specific imidazole derivative and its target. For example, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can interfere with inflammatory or allergic responses .
Biochemical pathways
Imidazole derivatives can affect a wide range of biochemical pathways, depending on their specific targets. For example, they might interfere with the synthesis of certain proteins or disrupt cell membrane integrity in bacteria or fungi .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole derivatives can vary widely depending on their specific chemical structure. Some are readily absorbed and distributed throughout the body, while others are metabolized quickly and excreted .
Result of action
The molecular and cellular effects of imidazole derivatives can include the inhibition of cell growth, the induction of cell death, the suppression of inflammatory responses, and many others .
Action environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid with lithium hydroxide in an organic solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of biochemical pathways and disease mechanisms.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs for various diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.
Comparison with Similar Compounds
7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid: Lacks the lithium ion, resulting in different chemical properties and biological activities.
1-methyl-1H-benzo[d]imidazole-2-carboxylate: Lacks both the fluorine atom and the lithium ion, leading to reduced reactivity and specificity.
Lithium benzo[d]imidazole-2-carboxylate: Lacks the fluorine atom, resulting in different binding affinities and biological activities.
Uniqueness: Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate is unique due to the presence of both the lithium ion and the fluorine atom. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
lithium;7-fluoro-1-methylbenzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2.Li/c1-12-7-5(10)3-2-4-6(7)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVYKKHCJOYMAS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C2=C(C=CC=C2F)N=C1C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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